Cas no 1423070-41-0 (Ethyl 5-azaspiro[2.3]hexane-1-carboxylate)

Ethyl 5-azaspiro[2.3]hexane-1-carboxylate is a specialized spirocyclic compound featuring a unique azaspiro[2.3]hexane scaffold. Its structural framework combines a nitrogen-containing heterocycle with a spiro junction, offering steric and electronic properties valuable in medicinal chemistry and drug discovery. The ethyl ester moiety enhances solubility and reactivity, facilitating further derivatization. This compound serves as a versatile intermediate for synthesizing bioactive molecules, particularly in the development of protease inhibitors, CNS-targeting agents, and other pharmacologically relevant structures. Its rigid spirocyclic core contributes to conformational constraint, potentially improving binding affinity and metabolic stability in drug candidates. The product is typically supplied with high purity, ensuring reproducibility in research applications.
Ethyl 5-azaspiro[2.3]hexane-1-carboxylate structure
1423070-41-0 structure
Product name:Ethyl 5-azaspiro[2.3]hexane-1-carboxylate
CAS No:1423070-41-0
MF:C8H13NO2
MW:155.194322347641
CID:2093258

Ethyl 5-azaspiro[2.3]hexane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 5-azaspiro[2.3]hexane-1-carboxylate
    • 5-Azaspiro[2.3]hexane-1-carboxylic acid ethyl ester
    • 5-Azaspiro[2.3]hexane-1-carboxylic acid, ethyl ester
    • Inchi: 1S/C8H13NO2/c1-2-11-7(10)6-3-8(6)4-9-5-8/h6,9H,2-5H2,1H3
    • InChI Key: MPCICBYXYLTMLX-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1CC21CNC2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Topological Polar Surface Area: 38.3

Ethyl 5-azaspiro[2.3]hexane-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6855490-10.0g
ethyl 5-azaspiro[2.3]hexane-1-carboxylate
1423070-41-0
10g
$5774.0 2023-06-01
Enamine
EN300-6855490-0.1g
ethyl 5-azaspiro[2.3]hexane-1-carboxylate
1423070-41-0
0.1g
$1183.0 2023-06-01
Enamine
EN300-6855490-1.0g
ethyl 5-azaspiro[2.3]hexane-1-carboxylate
1423070-41-0
1g
$1343.0 2023-06-01
Enamine
EN300-6855490-0.25g
ethyl 5-azaspiro[2.3]hexane-1-carboxylate
1423070-41-0
0.25g
$1235.0 2023-06-01
Enamine
EN300-6855490-0.5g
ethyl 5-azaspiro[2.3]hexane-1-carboxylate
1423070-41-0
0.5g
$1289.0 2023-06-01
Enamine
EN300-6855490-5.0g
ethyl 5-azaspiro[2.3]hexane-1-carboxylate
1423070-41-0
5g
$3894.0 2023-06-01
Enamine
EN300-6855490-0.05g
ethyl 5-azaspiro[2.3]hexane-1-carboxylate
1423070-41-0
0.05g
$1129.0 2023-06-01
Enamine
EN300-6855490-2.5g
ethyl 5-azaspiro[2.3]hexane-1-carboxylate
1423070-41-0
2.5g
$2631.0 2023-06-01

Additional information on Ethyl 5-azaspiro[2.3]hexane-1-carboxylate

Comprehensive Overview of Ethyl 5-azaspiro[2.3]hexane-1-carboxylate (CAS No. 1423070-41-0)

Ethyl 5-azaspiro[2.3]hexane-1-carboxylate (CAS No. 1423070-41-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique spirocyclic structure. This compound belongs to the class of azaspiro derivatives, which are increasingly explored for their potential in drug discovery and material science. Its molecular framework combines a 5-azaspiro[2.3]hexane core with an ethyl carboxylate functional group, offering versatile reactivity for further chemical modifications.

The growing interest in spirocyclic compounds like Ethyl 5-azaspiro[2.3]hexane-1-carboxylate stems from their ability to mimic bioactive conformations and enhance metabolic stability in drug candidates. Researchers frequently search for "spirocyclic building blocks" or "azaspiro synthesis methods," reflecting the demand for efficient routes to such scaffolds. This compound's CAS No. 1423070-41-0 is often queried in databases like SciFinder and Reaxys, underscoring its relevance in high-value chemical applications.

In recent years, the pharmaceutical industry has prioritized fragment-based drug design (FBDD), where small molecules like Ethyl 5-azaspiro[2.3]hexane-1-carboxylate serve as critical intermediates. Its spiro[2.3]hexane motif is particularly valuable for addressing challenges in 3D molecular diversity, a hot topic in medicinal chemistry. Searches for "spirocyclic drug candidates 2024" or "azetidine alternatives" highlight the shift toward saturated heterocycles with improved pharmacokinetic profiles.

The synthetic utility of CAS No. 1423070-41-0 extends to peptide mimetics and enzyme inhibitors, aligning with trends in targeted therapies. Its ethyl ester group allows for straightforward derivatization, making it a preferred choice for combinatorial chemistry libraries. Queries such as "spirocycles in CNS drugs" or "bioisosteres for piperidines" reflect its potential in neurological and metabolic disease research.

From a technical perspective, Ethyl 5-azaspiro[2.3]hexane-1-carboxylate exhibits favorable physicochemical properties, including moderate polarity and stability under standard storage conditions. These attributes contribute to its utility in high-throughput screening (HTS) campaigns. The compound's azaspiro scaffold also aligns with green chemistry principles, as it often reduces the need for toxic heavy-metal catalysts in downstream reactions.

Emerging applications of CAS No. 1423070-41-0 include its use in covalent inhibitor design, where its strained ring system can enhance binding kinetics. Recent publications on "spirocyclic warheads" and "proteolysis-targeting chimeras (PROTACs)" further validate its relevance in cutting-edge therapeutic modalities. The compound's structural features are also investigated for polymer additives and ligand design in catalysis.

In summary, Ethyl 5-azaspiro[2.3]hexane-1-carboxylate (CAS No. 1423070-41-0) represents a multifaceted tool for modern chemical innovation. Its adoption across drug discovery, materials science, and synthetic methodology underscores its importance as a high-value intermediate. As research continues to explore three-dimensional molecular architectures, this compound is poised to remain a cornerstone in the development of next-generation bioactive molecules.

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